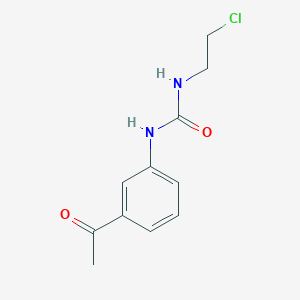

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea

Description

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)9-3-2-4-10(7-9)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXTZBCYMLYAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

The use of 1,1'-carbonyldiimidazole (CDI) as a phosgene substitute is widely documented for urea synthesis. For this compound, this method involves:

-

Activation of 3-Acetylaniline : Reacting 3-acetylaniline with CDI in a polar aprotic solvent (e.g., DMF or THF) at 50–60°C for 1–3 hours to form an imidazolide intermediate.

-

Nucleophilic Attack by 2-Chloroethylamine : Introducing 2-chloroethylamine to the intermediate, followed by heating at 60–80°C for 4–8 hours to facilitate urea bond formation.

Optimization Notes :

One-Pot Condensation in Ethanol

A simplified protocol involves refluxing equimolar amounts of 3-acetylaniline and 2-chloroethylamine in absolute ethanol for 6–12 hours. While this method avoids hazardous reagents, yields are generally lower (30–60%) due to competing side reactions, such as:

-

Self-condensation of 2-chloroethylamine.

-

Incomplete conversion of the acetyl group under mild conditions.

Critical Parameters :

-

Solvent : Ethanol’s polarity facilitates amine solubility but limits temperature control.

-

Reaction Time : Extended reflux (>10 hours) marginally improves yield but risks decomposition.

Reaction Mechanism and Kinetic Considerations

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. CDI first reacts with 3-acetylaniline to generate an acyl imidazolide, which is subsequently attacked by the primary amine group of 2-chloroethylamine (Figure 1).

Key Intermediates :

Comparative Analysis of Synthetic Methods

Table 1 : Performance metrics of synthetic routes for this compound.

Purification and Characterization

Workup Procedures

Spectroscopic Validation

Industrial-Scale Considerations

The patent-derived vacuum distillation method, though originally designed for dimethyl cyanoacetylurea, offers insights into large-scale production:

-

Vacuum Rectification : Conducted at ≤92°C and ≥0.092 MPa to remove acetic acid and water, improving reaction homogeneity.

-

Molar Ratios : Optimal stoichiometry of (anhydrous cyanoacetic acid : dimethyl urea : acetic anhydride).

Adaptation for Target Compound :

-

Replace dimethyl urea with 2-chloroethylamine.

-

Substitute acetic anhydride with CDI for safer urea bond formation.

Challenges and Mitigation Strategies

Instability of 2-Chloroethylamine

-

Solution : Use freshly distilled amine or stabilize with HCl salt.

-

Alternative : Employ 2-chloroethyl isocyanate as a pre-activated reagent.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-(2-chloroethyl)urea undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted ureas.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(2-chloroethyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Adamantyl derivatives (e.g., 1-(2-Adamantyl)-3-cyclohexylurea) exhibit high thermal stability (melting points >250°C) due to their rigid, bulky adamantyl group .

- CEUs with tert-butyl substituents (e.g., 4-tert-butyl-CEU) demonstrate superior cytotoxicity (ID₅₀ = 4 µM in LoVo cells) compared to chlorambucil (ID₅₀ = 21 µM), attributed to enhanced lipophilicity and target affinity .

Cytotoxicity and Antitumor Efficacy

- The acetyl group may enhance solubility, improving bioavailability compared to nonpolar analogues.

- CEU Derivatives : The 4-tert-butyl-CEU showed 14-fold lower toxicity in mice (LD₅₀ >220 mg/kg) compared to chlorambucil (LD₅₀ = 18.5 mg/kg) while achieving a 1.77× increase in survival time in L1210 leukemia models .

- Chloroethylnitrosoureas (e.g., BCNU): Generate DNA interstrand cross-links via a two-step alkylation process, but high mutagenicity due to single-strand breaks limits their therapeutic index .

Mutagenicity and Toxicity

- CEUs: Notably, 4-tert-butyl-CEU and methyl-4-CEU were non-mutagenic in Salmonella assays (strains TA-97, TA-98, TA-100, TA-102), contrasting sharply with chlorambucil and CCNU, which showed significant mutagenicity .

- Chloroethylnitrosoureas: High carcinogenicity due to hydroxyethylation and single-strand breaks, with therapeutic activity dependent on cross-linking efficiency .

Physicochemical Properties

- Lipophilicity: The octanol/water distribution coefficient (log P) is critical for tissue penetration. CEUs with tert-butyl groups (log P ~3.5) exhibit optimal solubility and blood-brain barrier penetration, whereas polar acetyl groups may reduce log P, favoring systemic distribution .

- Stability : Chloroethylnitrosoureas degrade rapidly in aqueous solutions (t₁/₂ <30 min), whereas CEUs and 1-(3-acetylphenyl)-3-(2-chloroethyl)urea are likely more stable due to the absence of a nitroso group .

Therapeutic Index and Clinical Potential

- This compound: Hypothesized to combine moderate alkylating activity with low toxicity, similar to CEUs. The acetyl group may reduce nonspecific alkylation, minimizing off-target effects.

- BCNU: Limited by delayed myelosuppression and renal toxicity, despite broad-spectrum antitumor activity .

Q & A

Q. What are the established synthetic routes for 1-(3-Acetylphenyl)-3-(2-chloroethyl)urea, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with acetylation of 3-aminophenol to form 3-acetylaniline.

Urea Formation : React 3-acetylaniline with 2-chloroethyl isocyanate under anhydrous conditions (e.g., in dry THF at 0–5°C to prevent side reactions).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Key Parameters :

- Temperature control (<10°C) minimizes hydrolysis of the chloroethyl group.

- Solvent choice (polar aprotic solvents like DMF) enhances reaction kinetics.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH2Cl), and δ 2.5 ppm (acetyl –CH3) confirm substituents.

- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 280 (M+H)+ confirms molecular weight.

- HPLC : Purity >95% with retention time matching reference standards .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination).

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How does the electron-withdrawing acetyl group influence the reactivity of the urea moiety in nucleophilic substitutions?

- Methodological Answer :

- Mechanistic Insight : The acetyl group (–COCH3) increases electrophilicity of the urea carbonyl via resonance, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols).

- Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) with/without acetyl substitution. Data show ~3× faster alkylation with acetyl vs. non-acetylated analogs .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Key interactions:

- Urea NH forms hydrogen bonds with kinase hinge regions.

- Chloroethyl group occupies hydrophobic pockets.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for reactive sites .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values from multiple studies (e.g., PubChem BioAssay data) to identify outliers.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace chloroethyl with fluoropropyl) to isolate variables.

- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show interference .

Q. What strategies mitigate hydrolysis of the chloroethyl group during in vitro assays?

- Methodological Answer :

- Buffering : Use pH 7.4 phosphate buffer (avoids acidic/basic hydrolysis).

- Temperature Control : Conduct assays at 4°C to slow degradation.

- Stabilizers : Add 1% BSA to serum-containing media, reducing nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.